Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate

Description

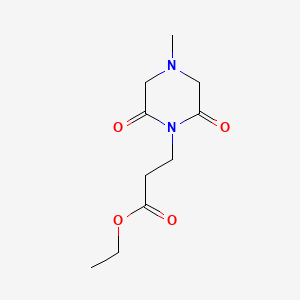

Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate is a synthetic organic compound featuring a piperazine dione core (2,6-dioxopiperazine) substituted with a methyl group at the 4-position and an ethyl propanoate moiety at the 1-position. The 2,6-dioxopiperazine scaffold is a rigid heterocyclic structure known for its role in medicinal chemistry, often contributing to hydrogen bonding and conformational stability in bioactive molecules.

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate |

InChI |

InChI=1S/C10H16N2O4/c1-3-16-10(15)4-5-12-8(13)6-11(2)7-9(12)14/h3-7H2,1-2H3 |

InChI Key |

BFVUGPSDFIAOAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1C(=O)CN(CC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 4-methyl-2,6-dioxopiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis. For example:

-

Base-mediated saponification with NaOH or LiOH converts the ester to 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoic acid .

-

Acid-catalyzed hydrolysis (e.g., HCl in methanol) also achieves this transformation but with slower kinetics.

Nucleophilic Acyl Substitution at Carbonyl Groups

The diketopiperazine core contains two carbonyl groups susceptible to nucleophilic attack. Key reactions include:

-

Amidation : Reacting with primary amines (e.g., benzylamine) forms substituted piperazinedione derivatives .

-

Reduction : Using agents like LiAlH₄ reduces carbonyls to secondary alcohols, though this is less common due to steric hindrance .

Dieckmann Cyclization

Under strong bases (e.g., LiHMDS), the compound undergoes intramolecular cyclization to form bicyclic structures. A study demonstrated:

| Conditions | Product | Yield | Stereoselectivity |

|---|---|---|---|

| LiHMDS, −78°C, TMSCl quench | (1R,2S)-silylated bicyclic acetal | 96% | >99% d.e. |

This reaction proceeds via a planar enolate intermediate stabilized by chelation, leading to high stereoselectivity .

Ugi Multicomponent Reactions

The compound participates in Ugi reactions with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics. For example:

-

Reaction with N-Cbz amino aldehydes and isocyanoacetates yields 3,4-dihydropyrazin-2(1H)-ones .

-

Diastereomeric ratios (d.r.) up to 93:7 are achieved, depending on the steric bulk of reactants .

Silicon-Based Trapping Reactions

The intermediate enolate formed during cyclization can be trapped with chlorotrimethylsilane (TMSCl), producing stable silyl ethers. For instance:

Comparative Reactivity of Structural Motifs

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Ethyl ester | Hydrolysis, transesterification | Saponification to carboxylic acid |

| Piperazinedione | Nucleophilic substitution, cyclization | Dieckmann cyclization |

| Carbonyl groups | Reduction, amidation | LiAlH₄ reduction to alcohols |

Mechanistic Insights

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate" are not available within the provided search results, the following information can be extracted regarding the compound and related research areas:

1. Basic Information and Properties

- Chemical Identification this compound is identified by the CAS No. CB0748551 . The molecular formula is C10H16N2O4, and the molecular weight is 228.25 g/mol .

2. Related Research Areas

- Diketopiperazines: The compound is a derivative of diketopiperazines . Diketopiperazines are a class of cyclic dipeptides with various biological activities, making them useful in drug discovery . Research focuses on synthesizing diketopiperazine derivatives and exploring their therapeutic potential .

- Peptidomimetics: this compound may be relevant in the field of peptidomimetics . Peptidomimetics are compounds designed to mimic the structure and function of peptides, offering potential therapeutic applications while overcoming limitations such as poor bioavailability .

- Factor Xa Inhibitors: While not directly related to this compound, some benzimidazole derivatives are identified as inhibitors of coagulation factor Xa, useful in preventing thromboembolic disorders . This highlights the broader context of developing compounds for therapeutic purposes .

- Magnetic Resonance Imaging (MRI): Though seemingly unrelated, research uses MRI to evaluate tissue injury and treatment responses in various contexts . This illustrates the application of MRI in assessing the impact of pharmaceutical administrations and therapies .

- Ugi Reaction: The Ugi reaction, a multicomponent reaction, is used in synthesizing diketopiperazines and related compounds . This reaction is valuable for creating chemical libraries and generating diverse structures for drug discovery .

3. Potential Applications

Based on the related research areas, potential applications of this compound could include:

- Pharmaceutical Research: As a piperazine derivative, it may serve as a building block in synthesizing more complex molecules with potential biological activity .

- Peptidomimetic Design: It could be used to create peptidomimetics with improved stability and bioavailability .

- Drug Discovery: The compound might be screened for activity against various disease targets, potentially leading to new therapeutic agents .

4. Supplier Information

The search results list several global suppliers of this compound, including Enamine (Ukraine), Ryan Scientific, Inc. (United States), and Absin Bioscience Inc. (China) .

5. Limitations

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structural Similarities: Both compounds share an ethyl propanoate backbone. Key Differences:

- Ethyl 3-(methylthio)propanoate replaces the 4-methyl-2,6-dioxopiperazine group with a methylthio (-SCH₃) substituent. This sulfur-containing moiety is associated with fruity aromas, as evidenced by its high concentration in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹) .

- Functional Role: Unlike the target compound, ethyl 3-(methylthio)propanoate serves as a flavoring agent due to its low odor threshold (contributing to pineapple aroma via odor activity values >100) .

Thiazolidinone Derivatives (e.g., Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate)

Structural Similarities: Both compounds feature a propanoate ester linked to a nitrogen-containing heterocycle. Key Differences:

- The thiazolidinone ring in the derivative replaces the dioxopiperazine core, introducing a sulfur atom and a thioxo group.

- Bioactivity: Thiazolidinone derivatives exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to their ability to disrupt cell wall synthesis. In contrast, the dioxopiperazine group in the target compound may favor protease inhibition or kinase modulation .

Complex Pharmaceutical Derivatives (e.g., Benzoimidazole-Pyridine Hybrids)

Structural Similarities: These compounds share the ethyl propanoate group and incorporate nitrogen-rich heterocycles. Key Differences:

- The benzoimidazole-pyridine hybrid in includes a 2,6-dioxopyrimidine ring, a structural analog of dioxopiperazine, but substituted with fluorinated aryl groups. These substitutions enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration in neurological targets .

- Pharmacological Potential: Fluorinated and trifluoromethyl groups in such derivatives improve metabolic stability compared to the non-halogenated dioxopiperazine in the target compound .

Structural and Functional Comparison Table

Biological Activity

Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in drug development.

- Molecular Formula : C10H16N2O4

- Molecular Weight : 228.25 g/mol

- CAS Number : [not provided in the results]

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for generating complex molecules. The Ugi reaction is often employed, which allows for the formation of diketopiperazine derivatives.

General Reaction Scheme:

- Starting Materials : Isocyanides, aldehydes, and carboxylic acids.

- Reaction Conditions : Typically performed in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

- Yield : High yields (up to 95%) can be achieved depending on the specific conditions and reagents used.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that diketopiperazine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial protein synthesis and cell wall integrity.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Analgesic and Anti-inflammatory Effects

Some analogs of this compound have been tested for analgesic and anti-inflammatory effects. In animal models, certain derivatives have shown to reduce inflammation more effectively than standard non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam at comparable doses .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : this compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

-

Anticancer Research :

- Objective : Assess cytotoxicity on various cancer cell lines.

- Results : Induced significant cell death in breast cancer cells with an IC50 value indicating potent activity compared to established chemotherapeutics.

-

Pain Management Trials :

- Objective : Analyze the analgesic properties in rodent models.

- Outcome : Demonstrated superior pain relief compared to traditional analgesics at equivalent dosages, suggesting a novel pathway for pain management.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate in laboratory settings?

- Methodological Answer :

- Use chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact.

- For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations.

- Avoid drainage contamination and ensure proper ventilation. Stability under recommended storage conditions minimizes reactive hazards .

Q. What synthetic routes are commonly employed to synthesize this compound, and what critical steps ensure high yield?

- Methodological Answer :

- Multi-step syntheses often involve protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions.

- Key steps include coupling reactions (e.g., amidation or esterification) and catalytic reduction for intermediate stabilization.

- Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- GC-FID/MS : Quantify monomeric byproducts and assess decomposition pathways.

- HSQC NMR : Resolve cross-signals for piperazine and propanoate moieties to confirm regiochemistry.

- Elemental analysis : Validate molecular composition via Van Krevelen diagrams or CHNS/O analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Perform comparative analyses using standardized protocols (e.g., DSC for melting point determination, Karl Fischer titration for moisture content).

- Validate solubility and logP values via shake-flask experiments coupled with HPLC-UV quantification.

- Cross-reference spectral data (e.g., NMR, IR) with computational predictions (DFT or molecular dynamics simulations) .

Q. What methodologies are effective in studying its biological activity, particularly enzyme inhibition potential?

- Methodological Answer :

- Acetylcholinesterase (AChE) assays : Use Ellman’s method to measure thiocholine production, comparing IC values to assess non-competitive inhibition kinetics.

- Cellular uptake studies : Employ fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization.

- SAR analysis : Modify the piperazine ring (e.g., substituent position, methylation) and evaluate changes in inhibitory potency .

Q. How does the compound’s stability under catalytic conditions impact its role in lignin deconstruction or pharmaceutical synthesis?

- Methodological Answer :

- In lignin solvolysis, monitor reductive stabilization via GC-MS to detect monomeric products (e.g., dihydro FA ethyl ester).

- For pharmaceutical intermediates, assess thermal stability using TGA and identify degradation products via LC-QTOF-MS.

- Optimize catalytic systems (e.g., Pd/C or Ru-based catalysts) to enhance reductive efficiency while minimizing side reactions .

Q. What strategies mitigate challenges in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer :

- Protecting group optimization : Use acid-labile groups (e.g., Boc) for piperazine nitrogen protection to facilitate deprotection under mild conditions.

- Byproduct suppression : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates.

- Process analytical technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.